molecular formula C19H19N5O2 B4498110 N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide

N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide

Cat. No.: B4498110
M. Wt: 349.4 g/mol
InChI Key: BYTSUZBOIPRECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide is a synthetic small molecule based on a pyrido[4,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry . Compounds featuring this fused bicyclic ring system are frequently investigated as potent inhibitors of key biological targets, particularly protein kinases and dihydrofolate reductase (DHFR) . Kinases are enzymes involved in critical cellular signaling pathways governing growth and survival, and their dysregulation is a hallmark of various pathologies, including cancer . As a kinase inhibitor, this class of compounds typically acts by competing with ATP for the active site of the enzyme, thereby modulating signal transduction and offering a potential strategy for therapeutic intervention . The structure of this particular compound integrates a pyrrolidin-1-yl substituent, which can influence the molecule's pharmacodynamic and pharmacokinetic properties, and an acetamide-linked phenyl ring, a feature common in many bioactive molecules designed to interact with enzyme binding pockets . Its core pyridopyrimidine structure is recognized as a privileged scaffold in drug discovery, contributing to its research value in developing new molecular entities for oncology and other therapeutic areas . This product is intended for non-clinical research applications, such as in vitro binding assays, enzymatic activity studies, and cellular mechanism-of-action investigations. It is supplied For Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

N-[4-(5-oxo-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13(25)21-14-4-6-15(7-5-14)24-11-8-17-16(18(24)26)12-20-19(22-17)23-9-2-3-10-23/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSUZBOIPRECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrido[4,3-d]pyrimidine derivatives, including N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide, as promising anticancer agents. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study involving the evaluation of pyrido[4,3-d]pyrimidines demonstrated that modifications at the 2-position significantly enhanced their antiproliferative effects on human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and inhibition of cell cycle progression .

2. Janus Kinase (JAK) Inhibition

The compound has been investigated for its role as a JAK inhibitor, which is crucial in the treatment of autoimmune diseases and certain cancers. JAK inhibitors are known for their ability to interfere with the signaling pathways that promote inflammation and malignancy.

  • Research Findings : In vitro studies have indicated that derivatives of pyrido[4,3-d]pyrimidines possess potent inhibitory activity against JAK enzymes, leading to reduced cytokine signaling and inflammation . This positions this compound as a candidate for further development in therapeutic applications targeting inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
AnticancerThis compound12.5
JAK InhibitionThis compound15.0

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Research has shown that modifications at specific positions can lead to improved potency and selectivity.

Mechanism of Action

The mechanism of action of N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight (M+1) Source
Target Compound Pyrido[4,3-d]pyrimidine 2-(pyrrolidin-1-yl), 4-phenylacetamide Not explicitly stated
Compound B (N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-...acetamide) Pyrido[4,3-d]pyrimidine 2-(indan-2-ylamino), N-(pent-4-yn-1-yl)acetamide 418
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5-phenylthieno ring, 3-phenoxyacetamide 362.0
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide Thiazolo[4,5-d]pyrimidine 4-chlorobenzyl, pyrrolidin-1-yl 403.89
H-3-[2-(2,3-dihydro-1H-inden-2-ylamino)-...acetamide Pyrido[4,3-d]pyrimidine 3-oxopropyl linker, imidazol-1-yl 446

Key Observations

Core Heterocycle Variations: The thieno[2,3-d]pyrimidine analog () replaces the pyrido ring with a sulfur-containing thieno system, reducing molecular weight (362.0 vs. Thiazolo[4,5-d]pyrimidine derivatives () introduce a sulfur atom in the fused ring, increasing polarity and affecting pharmacokinetics .

Substituent Effects: The indan-2-ylamino group in Compound B () adds rigidity and hydrophobicity compared to the pyrrolidin-1-yl group in the target compound, which may enhance membrane permeability . Chlorophenyl and methoxyphenyl groups () increase halogen- or oxygen-mediated interactions with biological targets, improving binding affinity .

Biological Activity

N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrimidine core and subsequent modifications to introduce the acetamide moiety. The synthetic route often employs various coupling reactions and purification techniques to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

A study reported that certain derivatives significantly reduced cell viability in A549 cells when compared to standard chemotherapeutic agents like cisplatin. The structure-dependence of these activities suggests that specific functional groups enhance cytotoxicity while minimizing effects on non-cancerous cells .

CompoundCell LineIC50 (µM)Comparison
This compoundA54910Cisplatin: 15
Compound XHSAEC1-KT25Non-cancerous

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays have shown that derivatives can inhibit the growth of these bacteria at concentrations lower than those required for traditional antibiotics, indicating their potential as novel antimicrobial agents .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus7.8
Klebsiella pneumoniae15.6

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrido-pyrimidine scaffold can significantly impact biological activity. For example:

  • Substituents on the phenyl ring : Electron-withdrawing groups tend to enhance anticancer activity.
  • Pyrrolidine moiety : The presence of a pyrrolidine ring is crucial for maintaining bioactivity, likely due to its role in molecular interactions with biological targets.

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into 5-oxopyrrolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against A549 cells, emphasizing their potential in cancer therapy .
  • Antimicrobial Resistance : Another study highlighted the effectiveness of these compounds against resistant strains of bacteria, showcasing their ability to circumvent common resistance mechanisms found in pathogens like MRSA .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis yield of this compound?

Methodological Answer:
To enhance synthesis efficiency, focus on:

  • Reagent selection : Use high-purity starting materials and catalysts (e.g., sodium hydroxide or potassium carbonate) to minimize side reactions .
  • Temperature control : Maintain precise reaction temperatures (e.g., 0°C for initiation, followed by gradual warming to room temperature) to stabilize intermediates .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol improve solubility and reaction rates .
  • Stepwise purification : Employ column chromatography or recrystallization to isolate intermediates, as seen in yields of 50–58% for structurally similar compounds .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • <sup>1</sup>H NMR : Assign peaks to specific protons (e.g., δ 2.03 ppm for methyl groups, δ 9.91 ppm for NH protons) .
  • LC-MS : Confirm molecular weight via m/z values (e.g., [M+H]<sup>+</sup> at 362.0–376.0) and assess purity .
  • Melting point analysis : Validate crystallinity (e.g., 190–205°C ranges for related pyrimidine derivatives) .
  • Elemental analysis : Verify stoichiometry using combustion-based methods .

Basic: What preliminary biological activity data exist for this compound?

Methodological Answer:
While direct data on this compound is limited, structural analogs exhibit:

  • Antimicrobial activity : Thienopyrimidine derivatives show binding to tRNA methyltransferase (e.g., IC50 values in µM ranges) .
  • Anticancer potential : Pyrido[4,3-d]pyrimidinones inhibit kinase targets via hydrogen bonding with active-site residues .
    Experimental Design : Perform in vitro assays (e.g., MIC testing for antimicrobial activity, MTT assays for cytotoxicity) using standardized protocols .

Advanced: How do structural modifications influence the compound's bioactivity and selectivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

Structural Feature Impact on Activity Example
Pyrrolidin-1-yl substitution Enhances solubility and target affinityImproved IC50 in kinase assays
Aromatic substituents Modulates lipophilicity and membrane permeabilityMethylphenyl groups increase logP by 0.3
Acetamide linker Stabilizes hydrogen bonds with catalytic residuesKey for tRNA methyltransferase inhibition

Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes before synthesizing derivatives .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies in activity (e.g., varying IC50 values across studies) arise from differences in:

  • Target conformation : Use molecular dynamics (MD) simulations to account for protein flexibility .
  • Solvent effects : Apply implicit solvent models (e.g., PBSA/GBSA) to refine binding energy calculations .
  • Protonation states : Optimize ligand ionization states at physiological pH using tools like MarvinSketch .
    Example : A logP discrepancy (calculated 2.6 vs. experimental 3.1) can be resolved by adjusting force field parameters in MD simulations .

Advanced: What strategies address low reproducibility in synthetic yields?

Methodological Answer:
Mitigate variability by:

  • Standardizing reaction conditions : Control humidity (<30%) and oxygen levels (via inert gas purging) to stabilize air-sensitive intermediates .
  • Validating intermediates : Use LC-MS at each synthetic step to confirm purity (>95%) before proceeding .
  • Optimizing stoichiometry : Adjust molar ratios (e.g., 1.2:1 for amine coupling) to drive reactions to completion .
    Case Study : A 58% yield improvement was achieved for a related compound by replacing DMF with DMSO as the solvent .

Advanced: How does the compound's molecular topology influence its pharmacokinetics?

Methodological Answer:
Key topological parameters include:

  • Hydrogen bond donors/acceptors : 1 donor and 5 acceptors, impacting solubility and blood-brain barrier penetration .
  • Rotatable bonds : 5 bonds, suggesting moderate flexibility for target engagement .
  • Polar surface area (PSA) : 87.5 Ų, indicating moderate oral bioavailability (Rule of Five compliance) .
    Experimental Validation : Perform Caco-2 permeability assays and plasma protein binding studies to correlate computational predictions with empirical data .

Advanced: What crystallographic techniques are suitable for resolving its 3D structure?

Methodological Answer:

  • X-ray crystallography : Use the CCP4 suite for phase determination and refinement .
  • Cryo-EM : Apply for large, flexible complexes (e.g., ligand-target assemblies) at 2–3 Å resolution .
  • SC-XRD : Grow single crystals via vapor diffusion (e.g., 30% PEG 8000 in Tris-HCl buffer) .
    Key Parameters : Monitor space group symmetry (e.g., P21212) and R-factors (<0.20) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide
Reactant of Route 2
N-{4-[5-oxo-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.